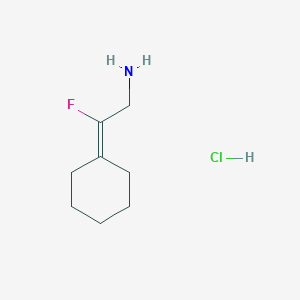
2-Cyclohexylidene-2-fluoroethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyclohexylidene-2-fluoroethanamine;hydrochloride” is a chemical compound with the CAS Number: 2416234-54-1 . It has a molecular weight of 179.66 .
Synthesis Analysis
The synthesis of “this compound” can be achieved by various methods, including the reaction of 2-fluoroethylamine with hydrochloric acid or the reaction of 2-fluoroethanol with ammonia and hydrochloric acid . One of the most commonly used methods for the synthesis of this compound is the reaction of 2-fluoroethanol with ammonia and hydrochloric acid in the presence of a catalyst, such as platinum or palladium .Molecular Structure Analysis
The molecular formula of “this compound” is C8H15ClFN . The average mass is 179.663 Da and the monoisotopic mass is 179.087708 Da .Physical And Chemical Properties Analysis
“this compound” is a white or off-white crystalline powder . It is highly soluble in water and ethanol but insoluble in ether and benzene .Aplicaciones Científicas De Investigación
Environmental Monitoring and Public Health
Environmental Exposure Analysis :
- 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) is used as a plasticizer to replace phthalates and its metabolites in urine can be used as biomarkers for DINCH exposure assessment at environmental exposure levels (Silva et al., 2013).
Toxicological Studies and Human Health :
- A study investigating chlorinated hydrocarbons, including hexachlorocyclohexane, found no significant associations between these chemical levels and further conceptions or outcomes of further pregnancies, suggesting a complex interaction of these chemicals with pregnancy and fertility (Gerhard et al., 1998).
- Hydrochlorofluorocarbons, used as substitutes for ozone-depleting chlorofluorocarbons, were investigated for potential hepatotoxicity, highlighting the need for safer alternatives due to the observed serious liver injury in exposed workers (Hoet et al., 1997).
Identification of New Psychoactive Substances :
- The emergence of new psychoactive substances like 2-fluorodeschloroketamine, which have arylcyclohexylamine backbones, is continually monitored, with clinical effects and management strategies detailed for medical personnel (Tang et al., 2020).
Endocrine Disruptor Research :
- Research into the effects of certain endocrine-disrupting chemicals on child growth during the first year has shown associations between exposure to phthalates and DDE with body mass index and head circumference, though caution is advised due to limited sample size (de Cock et al., 2014).
Anesthetic and Analgesic Properties in Medicine :
- The cyclohexylamines, including ketamine, were studied for their anesthetic and analgesic properties, eventually leading to the term "dissociative anesthesia". While ketamine had advantages such as preserving airway reflexes and blood pressure, it also induced vivid dreams and hallucinations, limiting its use in adults (Ball & Westhorpe, 2002).
Safety and Hazards
“2-Cyclohexylidene-2-fluoroethanamine;hydrochloride” is a hazardous chemical that should be handled with care . It is recommended to wear protective clothing, gloves, and eyewear when handling this compound . In addition, it should be stored in a cool, dry place away from sources of heat and ignition .
Propiedades
IUPAC Name |
2-cyclohexylidene-2-fluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECZIVCJUKAKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(CN)F)CC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2649621.png)
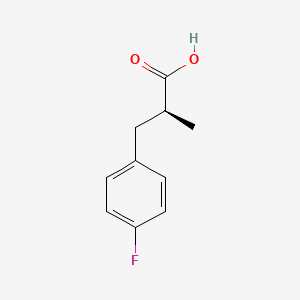
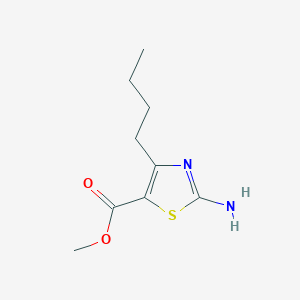
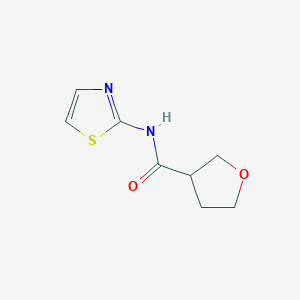
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2649625.png)
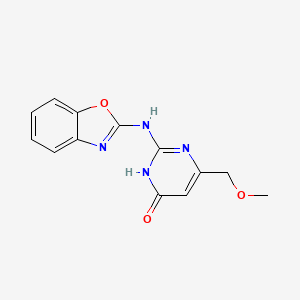
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide](/img/structure/B2649629.png)
![(E)-N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649631.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2649634.png)
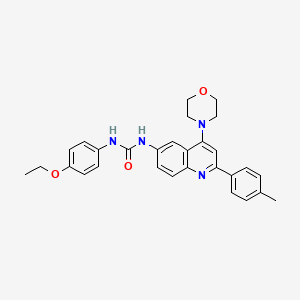
![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2649638.png)


![2-[3-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B2649643.png)